Cas no 219967-74-5 (Fmoc-(S)-3-amino-5-phenylpentanoic Acid)

Fmoc-(S)-3-amino-5-phenylpentanoic Acid structure
219967-74-5 structure
Product name:Fmoc-(S)-3-amino-5-phenylpentanoic Acid
CAS No:219967-74-5
MF:C26H25NO4
MW:415.48100733757
MDL:MFCD01861029
CID:67004
PubChem ID:2761612

Fmoc-(S)-3-amino-5-phenylpentanoic Acid Chemical and Physical Properties

Names and Identifiers

    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
    • Fmoc-5-phenyl-L-beta-norvaline
    • (S)-N-(9-Fluorenylmethyloxycarbonyl)-3-amino-5-phenylpentanoic acid
    • (S)-3-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-phenyl-pentanoic acid
    • Benzenepentanoic acid, β-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (βS)-
    • Fmoc-(S)- 3-Amino-5-phenyl-pentanoic acid
    • Fmoc-(S)-3-Amino-5-phenylpentanoic acid
    • Fmoc-b-Nva(5-phenyl)-OH
    • Fmoc-β-Nva(5-phenyl)-OH
    • (S)-3-(<<(9H-fluoren-9-yl)methoxy>carbonyl>amino)-5-phenylpentanoic acid
    • (S)-3-(Fmoc-amino)-5-phenylpentanoicacid
    • Fmoc-(S)-3-amino-phenylpentanoic acid
    • Fmoc-beta-Nva(5-phenyl)-OH
    • FMOC-HPH-(C*CH2)OH
    • FMOC-PHE(NO CH2,C*CH2)-OH
    • N-(9-FLUORENYLMETHOXYCARBONYL)-(S)-3-AMINO-5-PHENYLPENTANOIC ACID
    • RARECHEM AK PT F053
    • (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-phenylpentanoic acid
    • AC-22145
    • AM84298
    • MFCD01861029
    • CS-0062188
    • (S)-3-(Fmoc-amino)-5-phenylpentanoic acid
    • SCHEMBL14332393
    • (S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoicacid
    • AKOS015912024
    • EN300-816480
    • PS-12269
    • (3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
    • Benzenepentanoic acid, -[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (S)-
    • Fmoc-(S)-3-Amino-5-phenyl-pentanoic acid
    • 219967-74-5
    • (3S)-3-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5-phenylpentanoic acid
    • Fmoc-(S)-3-amino-5-phenylpentanoic Acid
    • MDL: MFCD01861029
    • Inchi: InChI=1S/C26H25NO4/c28-25(29)16-19(15-14-18-8-2-1-3-9-18)27-26(30)31-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24H,14-17H2,(H,27,30)(H,28,29)/t19-/m0/s1
    • InChI Key: FYJRCXFXXJMPFO-IBGZPJMESA-N
    • SMILES: O=C(O)C[C@@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)CCC4=CC=CC=C4

Computed Properties

  • Exact Mass: 415.17800
  • Monoisotopic Mass: 415.178
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 10
  • Complexity: 580
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 75.6A^2
  • XLogP3: 4.9

Experimental Properties

  • Color/Form: White powder.
  • Density: 1.234
  • Boiling Point: 657.5°Cat760mmHg
  • Flash Point: 351.5°C
  • Refractive Index: 1.616
  • PSA: 75.63000
  • LogP: 5.39210
  • Solubility: Not determined.

Fmoc-(S)-3-amino-5-phenylpentanoic Acid Security Information

  • WGK Germany:3
  • Safety Instruction: S22; S24/25
  • FLUKA BRAND F CODES:10
  • HazardClass:IRRITANT
  • Storage Condition:2-8°C
  • Safety Term:S22;S24/25

Fmoc-(S)-3-amino-5-phenylpentanoic Acid Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Fmoc-(S)-3-amino-5-phenylpentanoic Acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM220682-5g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
219967-74-5 95%
5g
$640 2022-09-29
TRC
F620830-1g
Fmoc-(S)-3-amino-5-phenylpentanoic Acid
219967-74-5
1g
$ 430.00 2022-06-04
eNovation Chemicals LLC
Y0984247-5g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
219967-74-5 95%
5g
$860 2024-08-02
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F182865-250mg
Fmoc-(S)-3-amino-5-phenylpentanoic Acid
219967-74-5 97%
250mg
¥1106.90 2023-09-02
Alichem
A019117858-1g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
219967-74-5 95%
1g
$241.28 2023-09-02
AAPPTec
UFB114-1g
Fmoc-beta-Nva(5-phenyl)-OH
219967-74-5
1g
$215.00 2024-07-20
Chemenu
CM220682-5g
(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-phenylpentanoic acid
219967-74-5 95%
5g
$640 2021-06-09
TRC
F620830-100mg
Fmoc-(S)-3-amino-5-phenylpentanoic Acid
219967-74-5
100mg
$110.00 2023-05-18
Enamine
EN300-816480-1.0g
(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-phenylpentanoic acid
219967-74-5 95%
1.0g
$175.0 2024-05-21
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
F182865-5g
Fmoc-(S)-3-amino-5-phenylpentanoic Acid
219967-74-5 97%
5g
¥5772.90 2023-09-02

Fmoc-(S)-3-amino-5-phenylpentanoic Acid Production Method

Additional information on Fmoc-(S)-3-amino-5-phenylpentanoic Acid

Professional Introduction to Fmoc-(S)-3-amino-5-phenylpentanoic Acid (CAS No. 219967-74-5)

Fmoc-(S)-3-amino-5-phenylpentanoic Acid, a meticulously synthesized compound with the CAS number 219967-74-5, represents a significant advancement in the field of pharmaceutical chemistry and peptidomimetics. This compound, characterized by its unique structural and stereochemical properties, has garnered considerable attention for its potential applications in drug development and molecular biology research.

The molecular structure of Fmoc-(S)-3-amino-5-phenylpentanoic Acid consists of a pentanoic acid backbone substituted with an Fmoc (fluorenylmethyloxycarbonyl) protecting group at the amino terminus and a (S)-stereocenter at the third carbon position. This configuration not only imparts enhanced stability to the compound but also allows for precise control over its reactivity, making it an invaluable tool in synthetic chemistry.

In recent years, there has been a surge in research focused on peptidomimetics, which are designed to mimic the biological activity of peptides while offering improved pharmacokinetic properties. The introduction of chiral centers, such as the (S)-configuration in Fmoc-(S)-3-amino-5-phenylpentanoic Acid, plays a crucial role in achieving this goal. Chiral compounds are particularly important in drug design because they can exhibit enantioselective interactions with biological targets, leading to higher efficacy and fewer side effects.

One of the most compelling aspects of Fmoc-(S)-3-amino-5-phenylpentanoic Acid is its utility in the synthesis of enantiomerically pure peptides and peptidomimetics. The Fmoc protecting group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal. This makes Fmoc-(S)-3-amino-5-phenylpentanoic Acid an ideal building block for constructing complex molecules with high stereochemical fidelity.

The applications of this compound extend beyond peptide synthesis. Researchers have explored its use in the development of novel drugs targeting various diseases, including cancer, neurodegenerative disorders, and infectious diseases. For instance, peptidomimetics derived from non-natural amino acids like those found in Fmoc-(S)-3-amino-5-phenylpentanoic Acid have shown promise in inhibiting protease enzymes that are involved in disease progression.

Recent studies have highlighted the importance of stereochemistry in drug design. The (S)-stereocenter in Fmoc-(S)-3-amino-5-phenylpentanoic Acid not only contributes to its structural complexity but also enhances its biological activity. By carefully controlling the stereochemistry of drug candidates, researchers can optimize their interactions with biological targets, leading to more effective treatments.

The synthesis of Fmoc-(S)-3-amino-5-phenylpentanoic Acid involves multiple steps, each requiring precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including asymmetric catalysis and chiral resolution techniques, are employed to achieve the desired stereoselectivity. These methods not only improve the efficiency of synthesis but also reduce costs associated with producing enantiomerically pure compounds.

The role of computational chemistry in designing and optimizing molecules like Fmoc-(S)-3-amino-5-phenylpentanoic Acid cannot be overstated. Molecular modeling and simulation techniques allow researchers to predict the behavior of compounds before they are synthesized, saving time and resources. Additionally, computational methods can help identify potential issues such as metabolic degradation or off-target effects, ensuring that only the most promising candidates proceed to further testing.

In conclusion, Fmoc-(S)-3-amino-5-phenylpentanoic Acid (CAS No. 219967-74-5) is a versatile and highly valuable compound with significant implications for pharmaceutical research and drug development. Its unique structural features and stereochemical properties make it an excellent candidate for synthesizing enantiomerically pure peptides and peptidomimetics. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and development of novel therapeutics.

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(CAS:219967-74-5)Fmoc-(S)-3-amino-5-phenylpentanoic Acid
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